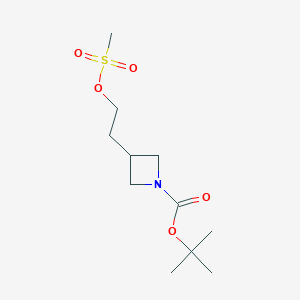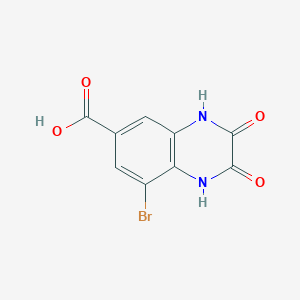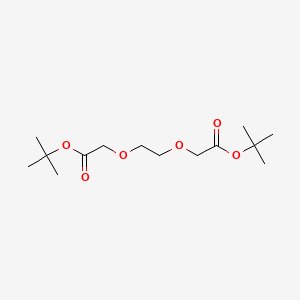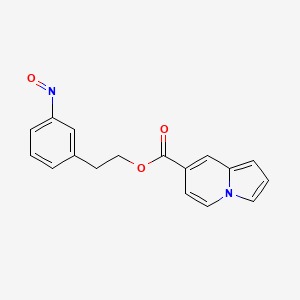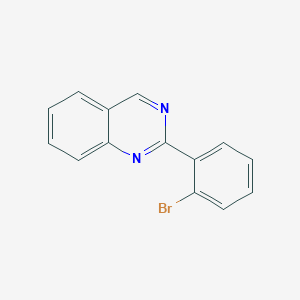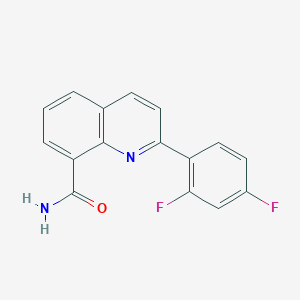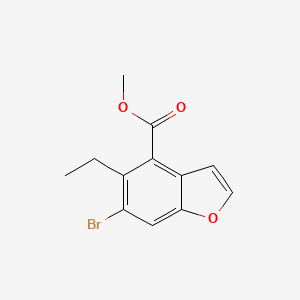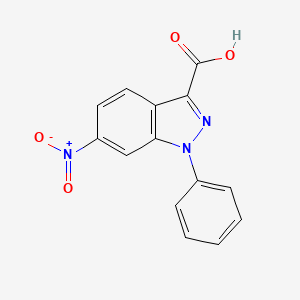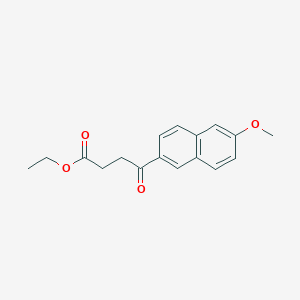![molecular formula C15H24O3Si B11842102 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- CAS No. 836669-25-1](/img/structure/B11842102.png)
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- is a complex organic compound known for its unique structure and reactivity. This compound is characterized by the presence of a dioxin ring, which is a six-membered ring containing two oxygen atoms. The compound also features a trimethylsilyl group and a hexynyl chain, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- typically involves multiple steps. One common method starts with the preparation of 2,2,6-trimethyl-4H-1,3-dioxin-4-one, which is then modified to introduce the hexynyl and trimethylsilyl groups. The reaction conditions often involve the use of strong acids like sulfuric acid and organic solvents such as acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process typically includes steps like distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- involves its interaction with various molecular targets. The dioxin ring can participate in electron transfer reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can affect enzyme activity, signal transduction pathways, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound shares the dioxin ring structure but lacks the hexynyl and trimethylsilyl groups.
4H-1,3-Dioxin, 2,2-dimethyl-4-methylene-6-[(trimethylsilyl)oxy]-: Similar in structure but with different functional groups.
Uniqueness
The presence of both the hexynyl and trimethylsilyl groups in 4H-1,3-Dioxin-4-one, 2,2-dimethyl-6-[6-(trimethylsilyl)-5-hexynyl]- makes it unique. These groups enhance its reactivity and stability, making it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
836669-25-1 |
|---|---|
Molecular Formula |
C15H24O3Si |
Molecular Weight |
280.43 g/mol |
IUPAC Name |
2,2-dimethyl-6-(6-trimethylsilylhex-5-ynyl)-1,3-dioxin-4-one |
InChI |
InChI=1S/C15H24O3Si/c1-15(2)17-13(12-14(16)18-15)10-8-6-7-9-11-19(3,4)5/h12H,6-8,10H2,1-5H3 |
InChI Key |
DNQKOBVMGXBRBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=CC(=O)O1)CCCCC#C[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


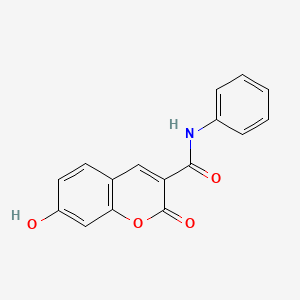
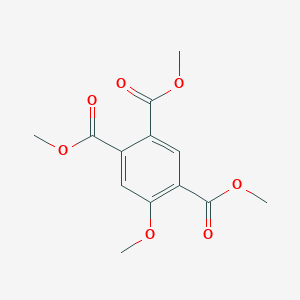
![3-(3,5-Dimethylphenyl)-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11842032.png)
![10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11842046.png)
